1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
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Overview
Description
1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, like dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride can be compared with other similar compounds, such as:
1-oxa-8-azaspiro[4.5]decan-3-ol: Similar structure but different functional group position.
1-oxa-4-azaspiro[4.5]decane: Different ring structure and functional groups.
8-aza-1-oxaspiro[4.5]decane hydrochloride: Similar spiro structure but different substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
2731006-36-1 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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